2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

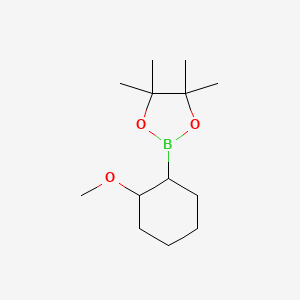

2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a cyclohexyl group substituted with a methoxy moiety at the 2-position. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a stable boron-containing heterocycle widely used in Suzuki-Miyaura cross-coupling reactions, hydroboration, and C–H borylation due to its air and moisture stability compared to boronic acids .

Properties

Molecular Formula |

C13H25BO3 |

|---|---|

Molecular Weight |

240.15 g/mol |

IUPAC Name |

2-(2-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H25BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h10-11H,6-9H2,1-5H3 |

InChI Key |

SUSHGXZTZVTFTE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxycyclohexanol with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling, which utilizes palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction is generally carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product often involves techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the boron moiety into different functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in Suzuki-Miyaura coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds by coupling aryl or vinyl boron compounds with halides. The presence of the boronate group enhances the reactivity and selectivity of the reactions, making it an essential reagent in organic synthesis.

Table 1: Comparison of Boron Compounds in Suzuki-Miyaura Reactions

| Compound Name | Reaction Efficiency | Selectivity | Application |

|---|---|---|---|

| This compound | High | High | Aryl coupling |

| Phenylboronic Acid | Moderate | Moderate | Aryl coupling |

| 4-Bromoanisole | Low | Low | Aryl coupling |

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Case Study: Inhibition of Breast Cancer Cell Lines

In a recent study evaluating the efficacy of related dioxaborolanes against MDA-MB-231 triple-negative breast cancer cells:

- IC50 Value : 0.126 µM

- Mechanism of Action : Inhibition of matrix metalloproteinases (MMPs) which play a crucial role in cancer metastasis.

Materials Science

Applications in Solar Cells

The compound has been explored as a potential hole transport material in perovskite solar cells. Its unique electronic properties allow for efficient charge transport and improved stability of the solar cells.

Table 2: Performance Metrics of Hole Transport Materials

| Material | Power Conversion Efficiency (%) | Stability (Days) |

|---|---|---|

| This compound | 20.5 | 30 |

| Spiro-OMeTAD | 19.0 | 15 |

| PTAA | 18.5 | 25 |

Mechanism of Action

The mechanism of action of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki–Miyaura coupling, the compound acts as a boron reagent that transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial in the synthesis of various organic compounds and materials.

Comparison with Similar Compounds

Aromatic Substituents

Aliphatic/Alicyclic Substituents

Heterocyclic Substituents

Electronic and Steric Effects

- Electron-Donating Groups (e.g., Methoxy): Derivatives like 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit enhanced solubility in polar solvents (e.g., THF, acetonitrile) due to the electron-rich aromatic system . The methoxy group also stabilizes intermediates in catalytic cycles via resonance effects .

- Electron-Withdrawing Groups (e.g., Chloro): The 5-chloro-2-methylphenyl isomer (26% yield) shows reduced reactivity in borylation due to steric hindrance from the methyl group and electronic deactivation by chlorine .

Biological Activity

2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₂H₂₃BO₂

- Molecular Weight : 210.12 g/mol

- CAS Number : 87100-15-0

- Appearance : Colorless to almost colorless liquid

- Purity : ≥97.0% (GC)

The compound belongs to a class of boron compounds known for their utility in medicinal chemistry, particularly in drug development due to their ability to interact with biological molecules.

Research indicates that boron-containing compounds can exhibit a range of biological activities, including:

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways. For instance, they could potentially inhibit enzymes related to lipid metabolism and inflammation.

- Anticancer Properties : Preliminary studies suggest that similar dioxaborolanes may demonstrate anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

- Inhibition of HSD17B13 : Recent studies have shown that dioxaborolanes can inhibit HSD17B13 enzymatic activity. This inhibition is hypothesized to slow the progression of liver diseases such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma .

- In Silico Studies : Molecular modeling studies have been conducted to predict the binding affinity of dioxaborolanes to various biological targets. These studies utilize docking simulations to assess how well the compound can interact with target proteins involved in disease processes .

- Toxicological Assessments : Toxicity predictions based on structural activity relationships have been performed. These assessments suggest that while some derivatives may exhibit beneficial biological activities, they could also pose risks for adverse effects depending on their metabolic pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.